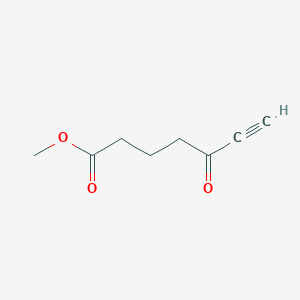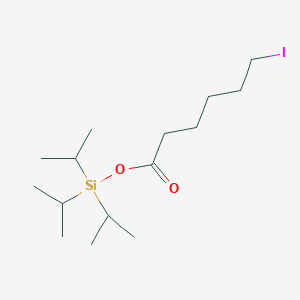
Acetic acid;2-octadecoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-octadecoxynaphthalen-1-ol is a complex organic compound that combines the properties of acetic acid and a naphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-octadecoxynaphthalen-1-ol typically involves the esterification of acetic acid with 2-octadecoxynaphthalen-1-ol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-octadecoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;2-octadecoxynaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;2-octadecoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or interacting with cellular membranes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;2-naphthalenyloxy: Similar structure but lacks the octadecoxy group.
Naphthalene acetic acid: Contains a naphthalene ring but differs in the functional groups attached.
Octadecoxybenzoic acid: Similar long alkyl chain but attached to a benzoic acid instead of naphthalene.
Uniqueness
Acetic acid;2-octadecoxynaphthalen-1-ol is unique due to its combination of a long alkyl chain and a naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and aromatic characteristics are desired.
Propriétés
| 138555-74-5 | |
Formule moléculaire |
C30H48O4 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
acetic acid;2-octadecoxynaphthalen-1-ol |
InChI |
InChI=1S/C28H44O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-30-27-23-22-25-20-17-18-21-26(25)28(27)29;1-2(3)4/h17-18,20-23,29H,2-16,19,24H2,1H3;1H3,(H,3,4) |
Clé InChI |
LOKBLZPCDYBIBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C2=CC=CC=C2C=C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)




